molecular formula C21H18ClFN2O4 B2701433 1-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946355-65-3

1-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2701433
CAS RN: 946355-65-3
M. Wt: 416.83
InChI Key: QDVDZIKOKLMOIS-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H18ClFN2O4 and its molecular weight is 416.83. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Redox Mediators in Organic Pollutant Treatment

Compounds with specific structural features, such as halogens and aromatic systems, have been studied for their potential in treating organic pollutants through enzymatic degradation. Enzymes like laccases and peroxidases, in the presence of redox mediators, can degrade recalcitrant compounds found in industrial wastewater. This enzymatic approach is noteworthy due to its specificity and efficiency in breaking down pollutants that are otherwise resistant to degradation. The research suggests that compounds acting as redox mediators could significantly enhance the enzymatic remediation of aromatic compounds, highlighting a potential research avenue for complex organic molecules with specific functional groups (Husain & Husain, 2007).

Environmental Fate and Toxicity of Halogenated Compounds

The environmental behavior and potential toxicity of halogenated compounds, especially chlorinated and brominated compounds, have been extensively reviewed. These compounds, due to their stability and bioaccumulation potential, pose significant environmental and health risks. The literature discusses their sources, pathways into the environment, and toxicological profiles. Understanding the environmental fate and impact of such compounds is crucial for assessing the risks associated with their presence in ecosystems and developing strategies for mitigation and remediation (Fries, 1995).

Antioxidant Activity and Chemical Reactions

Antioxidants play a critical role in mitigating oxidative stress in biological systems, and compounds with antioxidant properties are of significant interest in food science, pharmaceuticals, and cosmetic formulations. The mechanisms of action, effectiveness, and potential health benefits of antioxidants, including those derived from complex organic molecules, are areas of ongoing research. Studies have explored various assays to evaluate antioxidant capacities, shedding light on the potential of certain compounds to act as effective antioxidants (Ilyasov et al., 2020).

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O4/c1-28-18-9-8-13(11-19(18)29-2)24-20(26)14-5-4-10-25(21(14)27)12-15-16(22)6-3-7-17(15)23/h3-11H,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVDZIKOKLMOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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